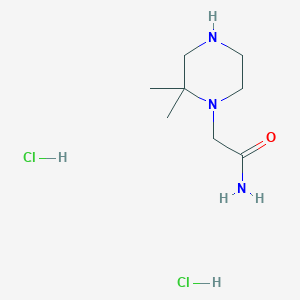
1-phenyl-1H-imidazol-4-amine hydrochloride
Descripción general
Descripción
1-phenyl-1H-imidazol-4-amine hydrochloride, also known as PHIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHIA is a white crystalline powder that is soluble in water and has a molecular weight of 203.70 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Analysis
- 1-Phenyl-1H-imidazol-4-amine hydrochloride is significant in pharmaceutical research. Zhou et al. (2018) discussed the synthesis of a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, highlighting its role as a pharmaceutical intermediate. This process involved cyclization, hydrolysis, and methylation, demonstrating the compound's versatility in synthetic pathways (Zhou et al., 2018).
Biological Studies
- Compounds related to this compound have been studied for their biological activities. Bukhari et al. (2013) synthesized a series of similar compounds and evaluated them for phosphodiesterase inhibition and antimicrobial activities, demonstrating the potential of this class of compounds in therapeutic applications (Bukhari et al., 2013).
Chemical Reactivity
- The chemical reactivity of related compounds in aqueous solutions has been investigated. Hegarty et al. (1975) studied the hydrolysis of 1-phenylcarbamoylimidazole, a compound structurally similar to this compound. Their research provides insight into the behavior of these compounds in different chemical environments (Hegarty et al., 1975).
Photocatalytic Properties
- Metal-organic frameworks incorporating imidazol-phenyl structures have been explored for their photocatalytic properties. Fu et al. (2014) synthesized frameworks with imidazole-phenyl components, demonstrating their potential in selective adsorption and photocatalysis, which could be relevant for environmental applications (Fu et al., 2014).
Electroluminescence in Organic Light Emitting Diodes
- The integration of phenyl-imidazole structures in materials for organic light emitting diodes (OLEDs) has been investigated. Tagare et al. (2018) developed materials with phenyl-imidazole components for OLEDs, showing their significance in the field of electronics and photonics (Tagare et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 1-phenyl-1H-imidazol-4-amine hydrochloride is the Putative Cytochrome P450 . This enzyme plays a crucial role in the oxidative metabolism of a wide range of substrates, including drugs, toxins, and endogenous compounds .
Mode of Action
This compound interacts with its target by catalyzing an oxidative C-C coupling reaction . This interaction leads to the polymerization of flaviolin, forming highly conjugated pigments . The compound’s mode of action also involves the inhibition of topoisomerase and Cytochrome P450 Family 26 Subfamily A Member 1 (CYP26A1) enzymes .
Biochemical Pathways
The compound affects the biochemical pathway involving the oxidation of α-amino nitriles . This pathway leads to the formation of imidazol-4-ones, which have been used in the treatment of various conditions . The compound’s action on this pathway results in downstream effects such as the production of highly conjugated pigments .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of highly conjugated pigments . These pigments protect the soil bacterium from the deleterious effects of UV irradiation . Additionally, the compound’s interaction with DNA and proteins can lead to the inhibition of cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents can affect its distribution in various environments.
Propiedades
IUPAC Name |
1-phenylimidazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMDJOUWMSRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)

![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)


![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)


![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

